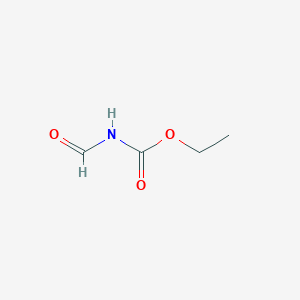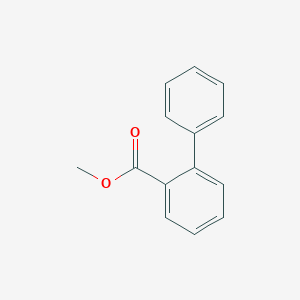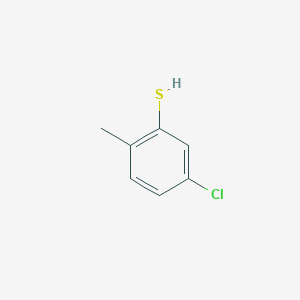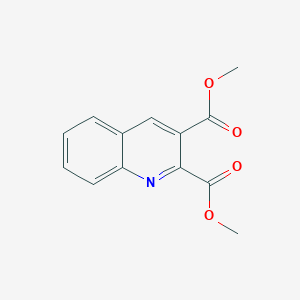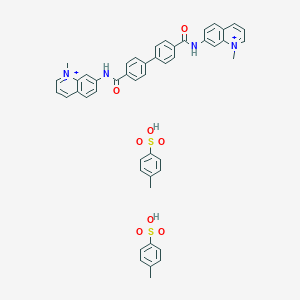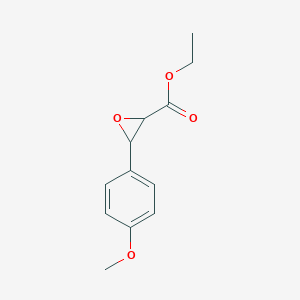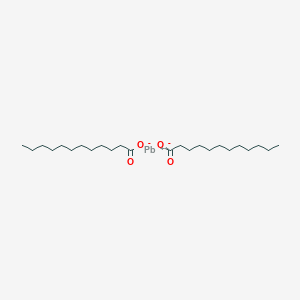
Lead dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead dilaurate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including polymer chemistry, material science, and biochemistry. It is a lead-based compound that is synthesized by reacting lead oxide with lauric acid. The resulting compound is a white, odorless powder that is soluble in organic solvents and has a wide range of applications.
Mecanismo De Acción
The mechanism of action of lead dilaurate is not fully understood, but it is thought to involve the disruption of cellular membranes and the generation of reactive oxygen species. These effects can lead to cell death and apoptosis in cancer cells. In addition, lead dilaurate has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase.
Efectos Bioquímicos Y Fisiológicos
Lead dilaurate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes. In vivo studies have shown that lead dilaurate can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of lead dilaurate is its versatility. It can be used in a wide range of applications, from polymer chemistry to biochemistry. It is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, one of the main limitations of lead dilaurate is its toxicity. It is a lead-based compound, which means that it can be harmful to human health and the environment. Therefore, researchers must take appropriate precautions when handling and disposing of lead dilaurate.
Direcciones Futuras
There are many potential future directions for research on lead dilaurate. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Another area of interest is its potential use in the synthesis of lead-based perovskite materials for use in solar cells and optoelectronics. Finally, researchers may explore the use of lead dilaurate in other fields, such as catalysis and electrochemistry.
Métodos De Síntesis
The synthesis of lead dilaurate involves the reaction of lead oxide with lauric acid in the presence of an organic solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the product can be assessed by various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry.
Aplicaciones Científicas De Investigación
Lead dilaurate has been extensively studied for its potential applications in various fields. In polymer chemistry, it is used as a stabilizer and lubricant for PVC and other thermoplastic polymers. In material science, it has been used as a precursor for the synthesis of lead-based perovskite materials, which have potential applications in solar cells and optoelectronics. In biochemistry, it has been studied for its potential use as an antitumor agent and for its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
15773-55-4 |
|---|---|
Nombre del producto |
Lead dilaurate |
Fórmula molecular |
C24H46O4Pb |
Peso molecular |
606 g/mol |
Nombre IUPAC |
dodecanoate;lead(2+) |
InChI |
InChI=1S/2C12H24O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
YDKNIVGNQVFYPR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |
Otros números CAS |
90342-56-6 15773-55-4 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
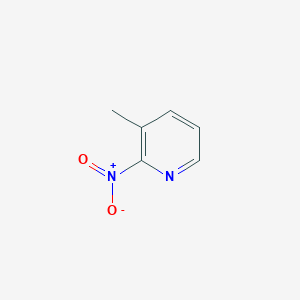
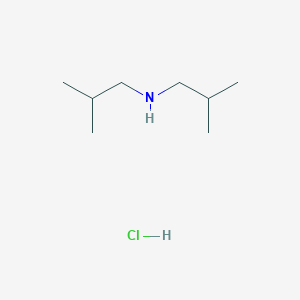
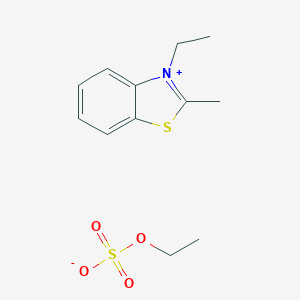
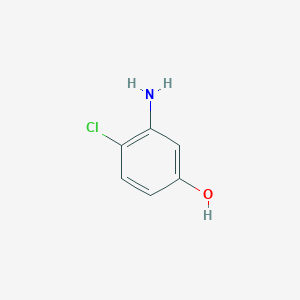
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
